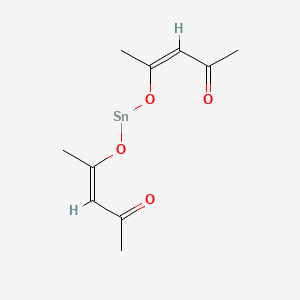
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin (II) acetylacetonate: is a coordination complex derived from the acetylacetonate anion and tin ions. It is a metal acetylacetonate compound, where the ligand acetylacetonate forms a chelate ring with the tin ion. This compound is widely used in various fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The customary method for preparing tin (II) acetylacetonate involves treating an acidic solution of tin ions with an ammonium or sodium acetylacetonate solution. The reaction typically involves mixing a solution of a tin salt with acetylacetone and then raising the pH of the solution until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of tin (II) acetylacetonate often involves recrystallization from hot petroleum ether. The resulting green needles are filtered using Buchner filtration, rinsed with small portions of cold petroleum ether, and dried in a vacuum desiccator .
Chemical Reactions Analysis
Types of Reactions: Tin (II) acetylacetonate undergoes various types of reactions, including:
Oxidation: Tin (II) acetylacetonate can be oxidized to form tin (IV) compounds.
Reduction: It can be reduced to form tin (0) or other lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in a suitable solvent.
Major Products:
Oxidation: Tin (IV) acetylacetonate or other tin (IV) compounds.
Reduction: Tin metal or lower oxidation state tin compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tin (II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-based compounds and materials.
Biology: Tin (II) acetylacetonate is used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the production of thin films by atomic layer deposition (ALD) and atomic layer etching. .
Mechanism of Action
The mechanism by which tin (II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands with the tin ion. This coordination forms a stable chelate ring, which can interact with various molecular targets. In the context of perovskite solar cells, for example, the acetylacetonate ligand coordinates with tin ions in the precursor solution, improving the crystallization process of perovskites .
Comparison with Similar Compounds
- Tin (IV) bis (acetylacetonate) dichloride
- Tin (II) acetate
- Lead (II) acetylacetonate
- Indium (III) acetylacetonate
- Iron (III) acetylacetonate
- Gallium (III) acetylacetonate
- Dibutyltin bis (acetylacetonate)
Comparison: Tin (II) acetylacetonate is unique due to its specific oxidation state and the stability of the chelate ring formed with the acetylacetonate ligands. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly useful in applications such as thin film deposition and catalysis .
Properties
Molecular Formula |
C10H14O4Sn |
|---|---|
Molecular Weight |
316.93 g/mol |
IUPAC Name |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI Key |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Sn]O/C(=C\C(=O)C)/C |
Canonical SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

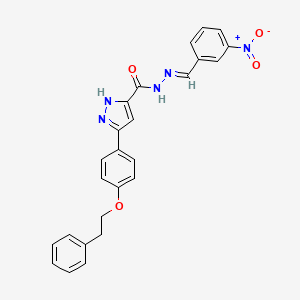
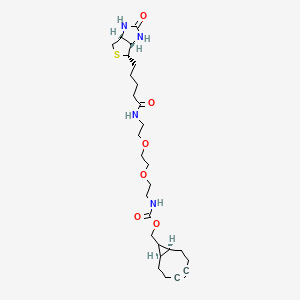

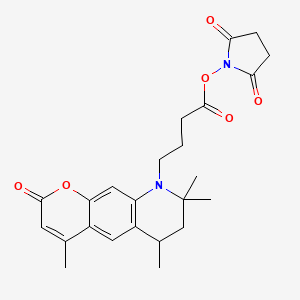
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
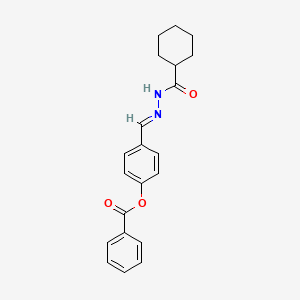
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
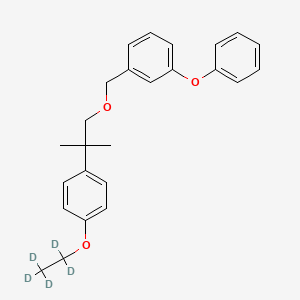
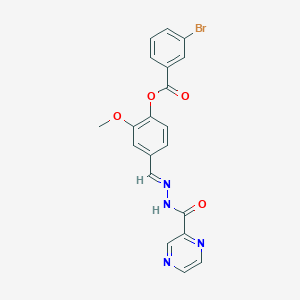
![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
